
6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C9H8ClFO It is a derivative of indanone, featuring both chloro and fluoro substituents on the indanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: The ketone group in the starting material is reduced to an alcohol group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reduction reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at a controlled temperature to ensure the selective reduction of the ketone group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the starting materials and reducing agents.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Quality Control: Ensuring the final product meets industrial standards through rigorous quality control measures.
化学反应分析
Types of Reactions
6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized back to the ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
Oxidation: The major product of oxidation is 6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-one.
Substitution: The major products depend on the nucleophile used in the reaction.
科学研究应用
6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to biological targets. The alcohol group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with enzymes or receptors.
相似化合物的比较
Similar Compounds
6-Chloro-2,3-dihydro-1H-inden-1-ol: Lacks the fluoro substituent, which can affect its chemical properties and reactivity.
4-Fluoro-2,3-dihydro-1H-inden-1-ol:
6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol: Contains a bromo substituent instead of chloro, which can alter its chemical behavior.
Uniqueness
6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both chloro and fluoro substituents on the indanone ring
属性
分子式 |
C9H8ClFO |
|---|---|
分子量 |
186.61 g/mol |
IUPAC 名称 |
6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H8ClFO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9,12H,1-2H2 |
InChI 键 |
XFYSNNWZAXZKHK-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1O)C=C(C=C2F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




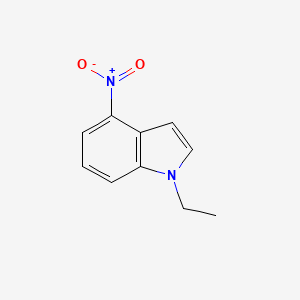


![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11904961.png)
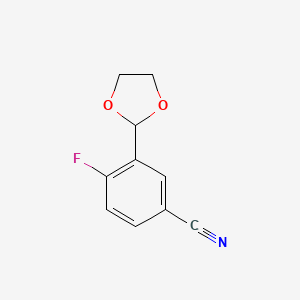

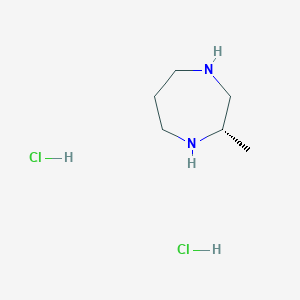

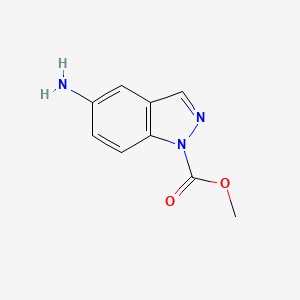

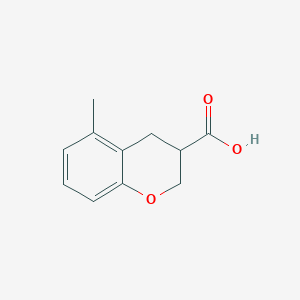
![(2R,3S)-3-amino-6,9-dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11905010.png)
